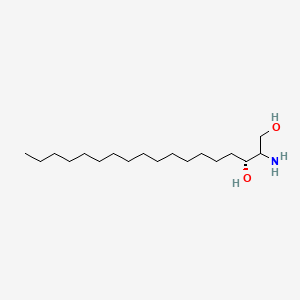

(3R)-2-aminooctadecane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17?,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-QRWMCTBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H](C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-56-5 | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereochemical Divergence in Sphingoid Bases: A Technical Guide to (3R)-2-Aminooctadecane-1,3-diol

Executive Summary

For drug development professionals and lipid chemists, the 18-carbon aliphatic amino diol core of sphingolipids represents a critical structural scaffold. Specifically, (3R)-2-aminooctadecane-1,3-diol forms the backbone of both endogenous signaling lipids and synthetic antineoplastic agents. By fixing the C3 hydroxyl group in the (R)-configuration, the biological fate of the molecule becomes entirely dependent on the stereochemistry of the adjacent C2 amine.

This whitepaper explores the causality behind the divergent biological roles of the (2S, 3R) isomer (D-erythro-sphinganine, the natural precursor to ceramides)[1] and the (2R, 3R) isomer (Safingol, a synthetic kinase inhibitor)[2]. We detail the physicochemical properties, stereoselective synthetic methodologies, and analytical protocols required to harness these molecules in therapeutic development.

Structural & Physicochemical Profiling

The (3R)-configuration is essential for recognition by the sphingolipid enzymatic machinery. However, the spatial orientation of the C2 amine dictates whether the molecule acts as a substrate or a competitive inhibitor. Natural sphingolipids possess an anti relationship between the C2 amine and C3 hydroxyl, whereas synthetic modulators like safingol utilize an atypical syn stereochemistry[3].

Table 1: Stereochemical Comparison of this compound Isomers

| Property / Feature | D-erythro-Sphinganine | L-threo-Dihydrosphingosine (Safingol) |

| IUPAC Stereochemistry | (2S, 3R)-2-aminooctadecane-1,3-diol | (2R, 3R)-2-aminooctadecane-1,3-diol |

| Amine-Alcohol Relationship | Anti | Syn |

| Molecular Weight | 301.51 g/mol | 301.51 g/mol |

| Biological Role | Endogenous precursor to ceramides | Synthetic antineoplastic agent[4] |

| Primary Target / Fate | Substrate for Ceramide Synthase (CerS) | Inhibitor of Sphingosine Kinase 1 (SphK1)[5] |

| Downstream Metabolism | Desaturated to Ceramide | Phosphorylated, but resists desaturation[2] |

Biological Causality & Signaling Pathways

The stereochemistry at C2 is the molecular switch that determines the lipid's signaling cascade.

-

The (2S, 3R) Pathway (Endogenous): D-erythro-sphinganine is synthesized de novo from L-serine and palmitoyl-CoA. It is rapidly N-acylated by ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to ceramide—a central hub lipid that generally promotes apoptosis and cell cycle arrest.

-

The (2R, 3R) Pathway (Therapeutic): Safingol acts as a competitive inhibitor of Sphingosine Kinase 1 (SphK1) and Protein Kinase C (PKC). While it can be phosphorylated into safingol-1-phosphate (accumulating in cells), its atypical syn stereochemistry prevents it from being efficiently desaturated into natural ceramides[2]. This metabolic bottleneck reduces the formation of pro-survival sphingosine-1-phosphate (S1P), thereby synergizing with other chemotherapeutics to induce apoptosis in cancer models[5].

Figure 1: Metabolic divergence of (3R)-sphingoid bases based on C2 stereochemistry.

Stereoselective Synthesis Protocols

Synthesizing the (3R) core while strictly controlling the C2 amine is notoriously difficult due to the risk of racemization at the alpha-carbon. To achieve the (2S, 3R) configuration, modern synthesis relies on the chiral pool, specifically using L-serine.

The following protocol utilizes a serine-derived α-amino epoxide intermediate. Causality of choice: The epoxide enforces an anti configuration during the subsequent ring-opening step, perfectly fitting the (2S, 3R) stereochemistry without the need for late-stage chiral resolution[1].

Protocol 1: Total Synthesis of (2S, 3R)-2-Aminooctadecane-1,3-diol via α-Amino Epoxides

Reagents & Materials:

-

N-Boc-L-serine methyl ester (Starting material)

-

Dimethylsulfoxonium methylide (Corey-Chaykovsky reagent)

-

Pentadecylmagnesium bromide (Grignard reagent)

-

Trifluoroacetic acid (TFA)

-

Anhydrous THF and Dichloromethane (DCM)

Step-by-Step Methodology:

-

Aldehyde Formation: Protect the primary alcohol of N-Boc-L-serine methyl ester, followed by DIBAL-H reduction at -78°C to yield the protected L-serinal derivative. Critical step: Maintain strict low temperatures to prevent racemization of the labile α-chiral center.

-

Stereoselective Epoxidation: Treat the L-serinal derivative with dimethylsulfoxonium methylide in anhydrous THF/DMSO at 0°C. The ylide attacks the aldehyde following the Felkin-Anh model, yielding the α-amino epoxide with the required anti(2S, 3R) configuration[6].

-

Aliphatic Chain Elongation: Dissolve the epoxide in anhydrous THF and cool to -20°C. Add pentadecylmagnesium bromide dropwise in the presence of a copper(I) catalyst (e.g., CuCN). The nucleophile regioselectively opens the epoxide at the less hindered terminal carbon, installing the C15 aliphatic tail while preserving the (3R) stereocenter.

-

Global Deprotection: Isolate the protected intermediate via silica gel chromatography. Dissolve in a 1:1 mixture of TFA/DCM and stir at room temperature for 2 hours to remove the Boc and alcohol protecting groups.

-

Purification: Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, and recrystallize from chloroform/methanol (10:1) to yield enantiopure (2S, 3R)-2-aminooctadecane-1,3-diol.

Analytical Resolution of Diastereomers

In pharmacokinetic studies involving safingol (2R, 3R), it is imperative to differentiate the synthetic drug from endogenous sphinganine (2S, 3R). Because they are diastereomers, they have identical mass-to-charge ratios (m/z 302.3[M+H]+) but different spatial arrangements.

Causality of choice: Standard reverse-phase LC-MS/MS cannot reliably baseline-separate these isomers. We employ chiral derivatization using o-phthalaldehyde (OPA) and a chiral thiol, which converts the diastereomers into highly distinct fluorescent/MS-active diastereomeric derivatives that elute at different retention times on a standard C18 column.

Protocol 2: LC-MS/MS Lipidomics Workflow for Stereoisomer Resolution

Step-by-Step Methodology:

-

Lipid Extraction: Pellet 1x10^6 cultured cells (e.g., MOLT-4)[5]. Resuspend in 800 µL of Methanol/Chloroform (2:1, v/v). Add 10 µL of internal standard (C17-sphinganine). Sonicate for 15 minutes, add 250 µL of water, centrifuge at 10,000 x g, and collect the lower organic phase. Dry under nitrogen.

-

Derivatization: Reconstitute the lipid film in 50 µL of methanol. Add 50 µL of OPA reagent (10 mg OPA + 10 µL N-acetyl-L-cysteine in 1 mL borate buffer, pH 9.5). Incubate in the dark at room temperature for 15 minutes.

-

LC Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% formic acid) and Acetonitrile/Isopropanol (0.1% formic acid). The OPA-derivatized (2S, 3R) and (2R, 3R) isomers will baseline separate due to the introduced steric bulk.

-

MS/MS Quantification: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the derivatized parent ion to the characteristic product ion (cleavage of the aliphatic tail).

Figure 2: LC-MS/MS lipidomics workflow for stereoisomer resolution.

References

1.2 - PubMed (NIH) 2.1 - The Journal of Organic Chemistry (ACS Publications) 3.5 - Cancer Research (AACR Journals) 4.7 - PubChem (NIH) 5. 3 - Preprints.org

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Synthesis of D-erythro-sphinganine through serine-derived α-amino epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 | CID 5746414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Biological Function and Signaling of Sphinganine ((3R)-2-aminooctadecane-1,3-diol)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Sphingolipid Metabolism, Signal Transduction, and Experimental Analysis

Executive Summary

(3R)-2-aminooctadecane-1,3-diol, commonly known as Sphinganine (or Dihydrosphingosine; d18:0), is a critical bioactive lipid and the central intermediate of the de novo sphingolipid biosynthesis pathway.[1] Unlike its unsaturated counterpart Sphingosine (d18:1), Sphinganine lacks the C4-C5 trans double bond, a structural distinction that dictates its metabolic fate and signaling potency.[1]

While historically viewed merely as a transient precursor to dihydroceramide, contemporary research identifies Sphinganine as a potent signaling effector. Its accumulation—often triggered by the inhibition of Ceramide Synthase (CerS)—is a hallmark of specific lipotoxicities and serves as a definitive biomarker for fumonisin exposure. This guide dissects the mechanistic role of Sphinganine in cell signaling, specifically its inhibition of Protein Kinase C (PKC), induction of apoptosis via oxidative stress, and its utility in drug development as a readout for pathway modulation.[1]

The Biochemical Core: De Novo Synthesis & The Sphinganine Checkpoint

Sphinganine is generated exclusively via the de novo pathway in the Endoplasmic Reticulum (ER).[1] It represents the first "long-chain base" formed, serving as the scaffold for all complex sphingolipids.

The Metabolic Pathway

The synthesis is a tightly regulated sequence:

-

Condensation: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA to form 3-ketosphinganine.[1] This is the rate-limiting step.

-

Reduction: 3-ketosphinganine reductase (KDSR) reduces the ketone to form Sphinganine .[1]

-

Acylation (The Checkpoint): Ceramide Synthases (CerS1-6) N-acylate Sphinganine to form Dihydroceramide.[1]

Critical Insight: Under normal physiological conditions, Sphinganine levels are kept low because the acylation step (Step 3) is rapid. However, if CerS is inhibited (e.g., by Fumonisins or specific drug candidates) or if the SPT flux exceeds CerS capacity, Sphinganine accumulates rapidly, triggering cytotoxic signaling cascades.

Visualization of the Pathway

The following diagram illustrates the de novo synthesis and the critical "Fumonisin Block" that leads to Sphinganine accumulation.

Figure 1: The de novo sphingolipid pathway highlighting Sphinganine as the substrate for Ceramide Synthase.

Signaling Mechanisms: Cytotoxicity and Kinase Modulation[1][7][13]

Sphinganine is not inert.[1][2] When its intracellular concentration exceeds the buffering capacity of CerS, it acts as a "cationic amphiphile," inserting into membranes and interacting with anionic signaling proteins.

Inhibition of Protein Kinase C (PKC)

Sphinganine (like Sphingosine) acts as a reversible inhibitor of PKC, a master regulator of cell proliferation and survival.

-

Mechanism: PKC activation requires the formation of a complex with Calcium, Diacylglycerol (DAG), and Phosphatidylserine (PS). The positively charged amine group of Sphinganine interacts with the negatively charged PS in the membrane, effectively "neutralizing" the surface charge required for PKC docking.

-

Result: It acts as a competitive inhibitor with respect to the lipid cofactors (DAG/PS), preventing PKC activation even in the presence of stimulating signals.

Induction of Oxidative Stress and Apoptosis

Elevated Sphinganine is cytotoxic, a phenomenon distinct from Ceramide-induced apoptosis.

-

ROS Generation: Sphinganine accumulation disrupts the mitochondrial electron transport chain, leading to the generation of Reactive Oxygen Species (ROS).

-

ER Stress: The buildup of sphingoid bases in the ER (where they are synthesized) triggers the Unfolded Protein Response (UPR), leading to CHOP-mediated apoptosis if the stress is unresolved.

Sphinganine-1-Phosphate (Sa1P)

Sphinganine can be phosphorylated by Sphingosine Kinases (SphK1/2) to form Sphinganine-1-Phosphate (Sa1P).[1][3]

-

Receptor Binding: Sa1P binds to S1P receptors (S1PRs) but generally with lower affinity and potency than Sphingosine-1-Phosphate (S1P).[3]

-

Degradation: Sa1P is the primary substrate for S1P Lyase, which cleaves the molecule into ethanolamine phosphate and a fatty aldehyde, effectively exiting the sphingolipid pathway.[1]

Figure 2: Signaling interplay of Sphinganine involving PKC inhibition, mitochondrial toxicity, and metabolism to Sa1P.

Experimental Protocols

To study Sphinganine biology, precise delivery and quantification are required. Sphinganine is hydrophobic and positively charged; improper handling leads to precipitation or artifactual detergent effects.

Protocol 1: BSA-Complexed Delivery of Sphinganine

Context: Adding Sphinganine dissolved in DMSO directly to media causes precipitation and non-specific membrane lysis. It must be conjugated to Fatty Acid-Free BSA.

-

Preparation of Stock: Dissolve Sphinganine in ethanol or DMSO to a concentration of 10 mM.

-

Preparation of Vehicle: Prepare a 1 mM BSA solution (Fatty Acid-Free) in PBS or serum-free media.

-

Complexing:

-

Slowly add the Sphinganine stock to the BSA solution while vortexing to achieve a final concentration of roughly 100-500 µM (depending on desired final dose).

-

Incubate at 37°C for 30 minutes to allow binding.

-

The molar ratio of Sphinganine:BSA should be approximately 1:1 to 2:1.

-

-

Treatment: Dilute the complex into cell culture media to the desired final concentration (typically 1–10 µM for signaling studies).

Protocol 2: LC-MS/MS Quantification

Context: The gold standard for measuring Sphinganine in biological samples.

Sample Preparation:

-

Pellet Cells: Harvest

cells; wash with cold PBS. -

Extraction: Resuspend pellet in methanol/chloroform (2:1 v/v) containing internal standard (e.g., C17-Sphinganine or d17:0).

-

Incubation: Incubate at 48°C overnight (or 37°C for 2 hours) to extract lipids.

-

Alkaline Hydrolysis (Optional): To measure total sphingoid bases (including those in ceramides), hydrolysis is needed. For free Sphinganine (signaling pool), skip this step.

-

Phase Separation: Add water and chloroform to induce phase separation. Collect the organic phase.

-

Drying: Evaporate solvent under nitrogen; reconstitute in LC mobile phase (e.g., Methanol:Water 80:20 with 0.1% Formic Acid).

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

-

MRM Transitions (Positive Mode):

-

Sphinganine (d18:0): precursor m/z 302.3

product m/z 284.3 (loss of water) or 60.1 (ethanolamine fragment). -

Internal Standard (d17:0): precursor m/z 288.3

product m/z 270.3.

-

Drug Development Implications

The Sa/So Ratio as a Biomarker

The ratio of Sphinganine (Sa) to Sphingosine (So) is a critical biomarker.

-

Normal Ratio: Typically < 0.5 in most tissues (Sphingosine dominates).

-

CerS Inhibition: Upon treatment with CerS inhibitors or exposure to fumonisins, Sphinganine cannot be converted to dihydroceramide. It accumulates drastically, while Sphingosine levels remain stable or drop.

-

Application: An Sa/So ratio > 1.0 is definitive evidence of Ceramide Synthase blockade in vivo.

Therapeutic Targeting

Modulating the de novo pathway is a strategy for cancer and metabolic diseases.

-

SPT Inhibitors (e.g., Myriocin): Reduce Sphinganine production, lowering downstream Ceramides. Used to reduce lipotoxicity in metabolic syndrome.

-

CerS Inhibitors: Induce Sphinganine accumulation to trigger apoptosis in cancer cells (exploiting the cytotoxicity of the base).

Data Summary Table

| Feature | Sphinganine (d18:0) | Sphingosine (d18:1) |

| Structure | Saturated (No double bond) | Unsaturated (Trans-4,5 double bond) |

| Origin | De novo synthesis (from Serine) | Hydrolysis of Ceramide (Salvage) |

| Key Enzyme | 3-Ketosphinganine Reductase | Ceramidase |

| Downstream | Dihydroceramide (via CerS) | S1P (via SphK) or Ceramide (via CerS) |

| Signaling | PKC Inhibitor, ROS Inducer | PKC Inhibitor, S1P Precursor |

| Biomarker | Elevated in CerS inhibition (Fumonisin) | Elevated in Ceramidase upregulation |

References

-

Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150. Link

-

Merrill, A. H., Jr. (2002). De novo sphingolipid biosynthesis: a necessary, but dangerous, pathway. Journal of Biological Chemistry, 277(29), 25843-25846. Link

-

Riley, R. T., et al. (1993). Sphinganine/sphingosine ratio: a sensitive lipid biomarker for fumonisin exposure in pigs. Journal of Veterinary Diagnostic Investigation, 5(3), 366-370. Link

-

Zheng, W., & Kolesnick, R. (2006). Structural basis for inhibition of protein kinase C by sphingosine. Journal of Biological Chemistry, 281(47), 35609-35616. Link

-

Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. Link

Sources

Biosynthesis of D-erythro-sphingosine from palmitoyl-CoA and serine

Technical Whitepaper: The De Novo Biosynthesis of D-erythro-Sphingosine

Executive Summary This technical guide delineates the molecular mechanisms, enzymatic kinetics, and experimental validation of the de novo sphingolipid biosynthetic pathway. While the prompt specifies the biosynthesis of D-erythro-sphingosine, it is critical to establish a biological axiom immediately: in mammalian systems, free sphingosine is not the direct end-product of de novo synthesis. Rather, the pathway produces Ceramide via the desaturation of Dihydroceramide .[1][2][3][4] Free sphingosine is subsequently generated through the catabolic action of ceramidases. This guide details the enzymatic cascade from Palmitoyl-CoA and L-Serine to the sphingoid backbone, the introduction of the trans-4,5 double bond, and the analytical protocols required for validation.

Part 1: The Enzymatic Cascade

The Commitment Step: Serine Palmitoyltransferase (SPT)

The entry point into sphingolipid metabolism is the condensation of L-Serine and Palmitoyl-CoA.[1][5][6][7][8][9][10][11][12] This reaction is catalyzed by the SPT complex (EC 2.3.1.50), a member of the

-

Mechanism: Pyridoxal 5'-phosphate (PLP) dependent Claisen-like condensation.[5][7][8]

-

Structural Biology: In eukaryotes, SPT is a membrane-bound heterodimer (LCB1/LCB2) embedded in the Endoplasmic Reticulum (ER). Activity is tightly modulated by small regulatory proteins (ORMDL1-3), which act as homeostatic sensors for intracellular sphingolipid levels.

-

Stereochemistry: The reaction involves the inversion of configuration at the C

of serine, but the retention of the overall geometry leads to the specific formation of 3-ketosphinganine .

Key Mechanistic Insight:

The PLP cofactor forms a Schiff base with the

Stereoselective Reduction: 3-Ketosphinganine Reductase (KDSR)

The unstable ketone intermediate is rapidly reduced by KDSR (EC 1.1.1.102) on the cytosolic face of the ER.

-

Stereospecificity: This enzyme is the "gatekeeper" of chirality. It reduces the 3-keto group to a hydroxyl group specifically in the D-erythro (2S, 3R) configuration.

-

Product: Sphinganine (Dihydrosphingosine).[9][10][12][13][14][15]

N-Acylation: Ceramide Synthase (CerS)

Unlike in fungi, mammalian sphinganine is not desaturated directly. It is first N-acylated by Ceramide Synthases (CerS1-6).[10][14]

-

Substrates: Sphinganine + Acyl-CoA (chain length depends on CerS isoform).[10][14]

-

Significance: This step increases the hydrophobicity of the lipid, anchoring it firmly in the ER membrane for the subsequent desaturation.

The "Sphingosine" Definition: Dihydroceramide Desaturase (DES1)

The defining feature of sphingosine (vs. sphinganine) is the trans-4,5 double bond.[14] This is introduced by DES1 (DEGS1).

-

Mechanism: Oxidative desaturation involving a di-iron center, NADH/NADPH, and molecular oxygen.

-

Substrate Specificity: DES1 is highly specific for dihydroceramide. It shows negligible activity toward free sphinganine.[14]

Generation of Free Sphingosine: To obtain free D-erythro-sphingosine (as requested), the cell must deacetylate Ceramide via Ceramidases (acid, neutral, or alkaline). This typically occurs in lysosomes or at the plasma membrane, feeding the "Salvage Pathway."

Part 2: Visualization of the Pathway

The following diagram illustrates the flow from precursors to the Sphingoid backbone, highlighting the critical distinction between the de novo route and the release of free sphingosine.

Figure 1: The metabolic trajectory from Palmitoyl-CoA to Sphingosine.[1][9][10][14] Note that free sphingosine is a hydrolysis product of Ceramide, not a direct output of the ER machinery.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro SPT Activity Assay (The Commitment Step)

This protocol measures the incorporation of radiolabeled serine into sphingolipids. It is the gold standard for assessing flux through the pathway.

Reagents:

-

[L-3-14C]Serine (50 mCi/mmol).

-

Palmitoyl-CoA (Sigma P9716).

-

HEPES Buffer (50 mM, pH 7.4), EDTA (5 mM), DTT (5 mM).

-

Pyridoxal 5'-phosphate (50

M).

Workflow:

-

Microsome Prep: Isolate microsomes from cells (e.g., HEK293) via ultracentrifugation (100,000 x g, 1h). Resuspend in HEPES buffer.

-

Reaction Mix: Combine 100

g microsomal protein, 1 mM Palmitoyl-CoA, 50 -

Incubation: Incubate at 37°C for 10–20 minutes. Validation Check: The reaction must be linear with time and protein concentration. Include a "No Palmitoyl-CoA" control to subtract background.

-

Termination: Stop reaction by adding 500

L CHCl3:MeOH (1:2) (Bligh & Dyer extraction). -

Phase Separation: Add 100

L CHCl3 and 100 -

Analysis: Collect the lower organic phase.[17] Resolve lipids via Thin Layer Chromatography (TLC) using CHCl3:MeOH:2M NH4OH (60:35:8).

-

Quantification: Expose to phosphorimager screen. The product (3-ketosphinganine) is unstable; however, endogenous reductase usually converts it to sphinganine. Measure the Sphinganine band.[10][15]

Protocol B: LC-MS/MS Quantitation of Sphingoid Bases

For drug development, precise mass spectrometry is superior to TLC.

Instrument Parameters (Triple Quadrupole):

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse) or HILIC (for polar intermediates).

-

Mobile Phase:

-

A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

-

MRM Transitions (Validation Table):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Retention Time (min) |

| Sphinganine (d18:0) | 302.3 | 284.3 | 20 | 4.2 |

| Sphingosine (d18:1) | 300.3 | 282.3 | 20 | 4.0 |

| Sphingosine-1-P | 380.3 | 264.3 | 24 | 3.5 |

| C16-Ceramide | 538.5 | 264.3 | 30 | 6.8 |

| Internal Std (C17-Sph) | 286.3 | 268.3 | 20 | 3.9 |

Note: The product ion m/z 264.3 corresponds to the characteristic sphingoid backbone fragment minus water.

Part 4: Quantitative Data & Inhibitor Profiling

The following table summarizes key kinetic parameters and pharmacological inhibitors relevant to this pathway.

| Enzyme | Substrate Km (Approx) | Key Inhibitor | IC50 / Mechanism | Therapeutic Relevance |

| SPT | L-Ser: 0.3 - 2 mMPal-CoA: 10 - 50 | Myriocin | pM range (Transition state analog) | Immunosuppression (ISP-1) |

| SPT | -- | L-Cycloserine | Irreversible (Suicide inhibitor) | Tool compound (Neurotoxicity risk) |

| CerS | Sphinganine: 2 - 5 | Fumonisin B1 | Competitive vs Sphinganine | Mycotoxin research |

| DES1 | Dihydroceramide | Fenretinide | ~2-5 | Cancer, Insulin Resistance |

| DES1 | -- | PR280 | 700 nM | Novel specific DES1 inhibitor |

Part 5: References

-

Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism.[9][10][14] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Merrill, A. H. Jr. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews. Link

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010).[10] An overview of sphingolipid metabolism: from synthesis to breakdown.[9] Advances in Experimental Medicine and Biology. Link

-

Rodriguez-Cuenca, S., et al. (2020). Sphingolipids and lipotoxicity: The role of dihydroceramide desaturase 1 (DES1).[2] Progress in Lipid Research. Link

-

Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Link

Sources

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 6. PLP-dependent enzymes as entry and exit gates of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 10. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 11. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 12. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]

- 14. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 15. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS [jstage.jst.go.jp]

- 16. lipidmaps.org [lipidmaps.org]

- 17. researchgate.net [researchgate.net]

The Sphingolipid Rheostat: A Technical Guide to the Metabolic Conversion of (2S,3R)-2-Aminooctadecane-1,3-Diol to Sphingosine-1-Phosphate

Executive Summary

The metabolic conversion of (2S,3R)-2-aminooctadecane-1,3-diol (systematically known as D-erythro-sphinganine or dihydrosphingosine) to sphingosine-1-phosphate (S1P) is a critical regulatory node in the de novo sphingolipid biosynthesis pathway. S1P is a potent bioactive lipid mediator that drives cell survival, proliferation, and angiogenesis, acting in direct opposition to its pro-apoptotic precursors, ceramide and sphingosine.

For drug development professionals and metabolic researchers, understanding the precise enzymatic routing of this conversion is paramount. This whitepaper elucidates the obligate multi-step metabolic detour required to generate S1P from sphinganine, detailing the causality of enzyme specificities, kinetic parameters, and self-validating experimental protocols for pathway analysis.

The Mechanistic Imperative: Why a Multi-Step Pathway?

A common misconception in lipid metabolism is that sphinganine can be directly desaturated to sphingosine, followed by phosphorylation to S1P. This is enzymatically impossible in mammalian cells.

While sphingosine kinases (SphK1 and SphK2) can directly phosphorylate sphinganine, this reaction yields sphinganine-1-phosphate (dhS1P)—a molecule that lacks the critical trans-4,5 double bond required for high-affinity binding to most S1P receptors.

To generate true S1P, the trans-4,5 double bond must be introduced into the sphingoid base backbone. The sole enzyme responsible for this in mammals is Dihydroceramide desaturase 1 (DES1) . However, DES1 exhibits strict substrate specificity: it requires the hydrophobic bulk of an N-acyl chain to properly orient the lipid within the endoplasmic reticulum (ER) membrane . It cannot act on free sphinganine.

Therefore, the conversion of sphinganine to S1P is causally forced into a four-step metabolic detour: N-Acylation

Step-by-Step Metabolic Conversion

Step 1: N-Acylation (The ER Entry Point)

Free sphinganine is rapidly N-acylated by a family of six Ceramide Synthases (CerS1-6) , each exhibiting specificity for different fatty acyl-CoA chain lengths. This condensation reaction yields dihydroceramide (N-acyl-sphinganine). This step traps the sphingoid base in the ER membrane, priming it for desaturation.

Step 2: Desaturation (The Critical Bottleneck)

Dihydroceramide is acted upon by DES1 , a mixed-function oxidase. By utilizing molecular oxygen, NADH/NADPH, and cytochrome b5 as co-factors, DES1 introduces the trans-4,5 double bond into the sphingoid backbone, converting dihydroceramide to ceramide . This is the defining enzymatic step that differentiates the "dihydro" species from the bioactive sphingosine lineage.

Step 3: Deacylation (The Salvage Interface)

To free the newly desaturated sphingoid base, ceramide must be hydrolyzed. This is executed by Ceramidases (CDases) —primarily acid ceramidase (ASAH1) in the lysosome or neutral ceramidase (ASAH2) at the plasma membrane. The removal of the fatty acyl chain yields free sphingosine (d18:1).

Step 4: ATP-Dependent Phosphorylation (The S1P Checkpoint)

Finally, free sphingosine is phosphorylated by Sphingosine Kinase 1 or 2 (SphK1/2) . Utilizing ATP, SphK transfers a phosphate group to the primary hydroxyl at the C1 position, yielding the terminal bioactive mediator, Sphingosine-1-Phosphate (S1P) .

Pathway Visualization

Metabolic conversion of sphinganine to S1P via the ceramide intermediate pathway.

Quantitative Data & Kinetic Parameters

Understanding the kinetic flux of this pathway requires analyzing the enzymes' affinities for their substrates. Table 1 summarizes the core quantitative parameters governing this conversion cascade.

Table 1: Enzymatic Parameters for Sphinganine to S1P Conversion

| Enzyme | Substrate | Product | Apparent | Subcellular Localization | Validated Inhibitor |

| CerS (1-6) | Sphinganine | Dihydroceramide | ~2–5 µM | ER Membrane | Fumonisin B1 |

| DES1 | Dihydroceramide | Ceramide | 340 µM | ER Membrane | Fenretinide, SKI II |

| Acid CDase | Ceramide | Sphingosine | ~50–100 µM | Lysosome | Carmofur |

| SphK1 | Sphingosine | S1P | ~3–5 µM | Cytosol / Plasma Membrane | PF-543 |

Note: The high

Experimental Protocol: LC-MS/MS Tracking of Metabolic Flux

To empirically validate the multi-step conversion of sphinganine to S1P, researchers must utilize stable isotope labeling combined with targeted lipidomics. The following protocol is designed as a self-validating system : by incorporating specific enzymatic inhibitors, the experimental design internally proves the causality of the intermediate steps.

Objective

To trace the metabolic flux of

Reagents & Materials

-

Stable isotope tracer: [

]-Sphinganine -

Inhibitors: Fumonisin B1 (CerS inhibitor), Fenretinide (DES1 inhibitor)

-

Internal Standards: d17:1 S1P, d17:1 Sphingosine

-

Extraction Solvents: LC-MS grade Methanol, Chloroform, Water

Step-by-Step Methodology

Step 1: Cell Culture and Pharmacological Blockade

-

Seed HEK293T cells in 6-well plates and culture to 80% confluency in DMEM + 10% FBS.

-

Wash cells and switch to serum-free media 2 hours prior to the experiment to baseline lipid signaling.

-

Self-Validation Matrix: Pre-treat distinct wells for 1 hour with:

-

Condition A (Vehicle): 0.1% DMSO.

-

Condition B (CerS Block): 50 µM Fumonisin B1.

-

Condition C (DES1 Block): 5 µM Fenretinide.

-

Step 2: Isotope Pulse

-

Spike all culture wells with 1 µM [

]-Sphinganine. -

Incubate for 4 hours at 37°C to allow sufficient metabolic flux through the ER and Golgi networks.

Step 3: Modified Bligh-Dyer Lipid Extraction

-

Aspirate media, wash cells twice with ice-cold PBS, and lyse directly in 800 µL of cold Methanol:Chloroform (2:1, v/v).

-

Spike lysates with 50 pmol of d17:1 S1P and d17:1 Sphingosine internal standards.

-

Induce phase separation by adding 250 µL Chloroform and 250 µL LC-MS grade water. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000

g for 10 minutes at 4°C.-

Note: S1P partitions primarily into the upper aqueous/methanol phase, while ceramides and free sphingoid bases partition into the lower organic (chloroform) phase. Collect both phases and pool them for total lipid evaporation under nitrogen gas.

-

Step 4: LC-MS/MS Quantification (MRM Mode)

-

Reconstitute dried lipids in 100 µL of Methanol.

-

Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

-

Monitor the +2 Da mass shift corresponding to the stable isotope incorporation: [

]-dihydroceramide, [

Data Interpretation & Causality Confirmation

-

Vehicle Control: Will show a progressive cascade of[

]-labeled dihydroceramide, ceramide, sphingosine, and ultimately S1P. -

Fumonisin B1 Arm: Will show massive accumulation of[

]-sphinganine and a complete absence of all downstream labeled lipids, proving that acylation is the obligate first step. -

Fenretinide Arm: Will show accumulation of[

]-dihydroceramide and an absence of [

References

-

Michel, C., et al. (1997). "Characterization of Ceramide Synthesis. A Dihydroceramide Desaturase Introduces the 4,5-trans-double Bond of Sphingosine at the Level of Dihydroceramide." Journal of Biological Chemistry. Available at:[Link]

-

Cingolani, F., et al. (2014). "Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II." Journal of Lipid Research. Available at:[Link]

-

Maceyka, M., et al. (2012). "Sphingosine-1-phosphate: the Swiss army knife of sphingolipid signaling." Journal of Lipid Research. Available at:[Link]

-

Hait, N. C., & Maiti, A. (2017). "The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer." Mediators of Inflammation. Available at:[Link]

Technical Analysis: Sphinganine vs. (3R)-2-Amino-1,3-Octadecanediol Scaffolds

[1]

Executive Summary

In sphingolipid research and drug development, precision in nomenclature regarding stereochemistry is critical. The terms Sphinganine and This compound are often encountered, yet they represent different levels of structural definition:

-

Sphinganine (D-erythro-dihydrosphingosine): Refers exclusively to the (2S, 3R) stereoisomer.[1][2] This is the naturally occurring bioactive lipid, a precursor to ceramides, and a specific inhibitor of Protein Kinase C (PKC).

-

This compound: Refers to a chemical scaffold where the C3 hydroxyl is fixed in the R-configuration, but the C2 amino center is undefined or variable.[1] This designation encompasses two distinct diastereomers:

This guide delineates the stereochemical, analytical, and biological differences between the natural lipid and its diastereomeric counterparts within the (3R) scaffold.

Structural & Stereochemical Analysis

The core distinction lies in the relative configuration of the amino group at C2 and the hydroxyl group at C3.

Stereochemical Definitions

| Compound Name | IUPAC Configuration | Common Designation | Biological Status |

| Sphinganine | (2S, 3R) | D-erythro-sphinganine | Natural (Endogenous) |

| (3R)-Scaffold Isomer | (2R, 3R) | D-threo-dihydrosphingosine | Unnatural (Synthetic) |

| Safingol (Reference) | (2S, 3S) | L-threo-dihydrosphingosine | Synthetic Drug (PKC Inhibitor) |

Structural Visualization

The following diagram illustrates the stereochemical relationship between the natural sphinganine and the threo-isomer found within the (3R) class.

Figure 1: Stereochemical relationship within the (3R) scaffold. Sphinganine is the (2S, 3R) isomer, while the (2R, 3R) isomer represents the C2-epimer.

Analytical Differentiation

Distinguishing the natural (2S, 3R) isomer from the (2R, 3R) contaminant or analog is essential during synthesis and isolation.

Nuclear Magnetic Resonance (NMR)

The relative stereochemistry (erythro vs. threo) significantly impacts the vicinal coupling constants (

-

Erythro (Sphinganine): Typically exhibits a smaller coupling constant or distinct chemical shifts in derivatized forms (e.g., oxazolidinone derivatives) compared to the threo isomer.

-

Threo ((2R, 3R)): Often displays larger coupling constants in non-polar solvents due to anti-periplanar conformation preferences in specific derivatives.

Protocol: Mosher's Ester Analysis To absolutely confirm the stereochemistry of a "(3R)" sample:

-

Derivatize the 1,3-diol with MTPA-Cl (Mosher's acid chloride).[1]

-

Analyze 1H-NMR chemical shift differences (

) to assign absolute configuration at C2.[1]

Chromatographic Separation (HPLC)

Diastereomers (2S,3R vs 2R,3R) have different physical properties and can be separated on achiral silica phases, unlike enantiomers.

Table 1: HPLC Separation Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Normal Phase Silica (e.g., Luna Silica, 3µm) | Separates based on polar interactions of headgroup stereochemistry.[1] |

| Mobile Phase | CHCl₃ / MeOH / NH₄OH (90:10:0.[1]5) | Ammonium hydroxide suppresses ionization of the amine, improving peak shape. |

| Selectivity | Threo isomers typically elute after Erythro isomers.[1] | Threo configuration often allows stronger hydrogen bonding with the stationary phase. |

Biological Implications

The biological machinery of sphingolipid metabolism is highly stereospecific. Using a generic "(3R)" mixture instead of pure Sphinganine can lead to off-target effects or metabolic blockage.[1]

Enzymatic Specificity[1]

-

Ceramide Synthase (CerS): Highly specific for the D-erythro (2S, 3R) configuration.[1] The (2R, 3R) isomer is a poor substrate and may act as a competitive inhibitor, preventing the formation of dihydroceramide.

-

Sphingosine Kinase (SphK): Phosphorylates Sphinganine to S1P (Sphinganine-1-phosphate).[1] The threo-isomer is phosphorylated at significantly lower rates, altering the S1P/Ceramide rheostat.

Protein Kinase C (PKC) Inhibition

Both Sphinganine and its threo-isomers (like Safingol) inhibit PKC, but their potency and mechanism can differ.[1]

-

Sphinganine (2S, 3R): Physiological inhibitor; regulates apoptosis.

-

Safingol (2S, 3S - L-threo): A synthetic drug used to potentiate chemotherapy; it is not a substrate for CerS, allowing it to accumulate and inhibit PKC without being metabolized into pro-survival S1P.[1]

Figure 2: Differential metabolic fate.[1] Sphinganine is metabolized into Ceramide and S1P, whereas the Threo isomer (present in generic (3R) mixtures) often inhibits these pathways.

Experimental Protocols

Isolation of Pure Sphinganine from (3R)-Mixtures

If a synthetic route yields the (3R)-scaffold (mixture of C2 isomers), the following protocol ensures isolation of the bioactive (2S, 3R) form.

Materials:

-

Crude this compound mixture.[1]

-

Recrystallization solvent: Ethyl Acetate / Hexane (1:3).[1]

-

Derivatization reagent: Boc-anhydride (optional, for easier separation).[1]

Workflow:

-

Derivatization (Recommended): Convert the free amine to N-Boc-sphinganine.[1] The protecting group exaggerates the physical differences between diastereomers.

-

Reaction: Crude amine +

(1.1 eq) +

-

-

Silica Gel Chromatography:

-

Deprotection:

-

Treat purified N-Boc-(2S,3R)-isomer with 4M HCl in Dioxane.[1]

-

Precipitate the hydrochloride salt with cold diethyl ether.

-

-

Validation:

-

Measure Optical Rotation

.[1] Natural Sphinganine: -

Confirm melting point: 74-76 °C (free base).

-

LC-MS/MS Quantification

To quantify Sphinganine in biological samples without interference from threo-isomers:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8µm).

-

Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.

-

Transition: MRM mode monitoring

302.3 -

Note: While MS cannot distinguish diastereomers, retention time on a high-resolution C18 column often separates Erythro (Sphinganine) from Threo variants.[1]

References

-

LIPID MAPS Structure Database. "Sphinganine (d18:0) Structure and Biological Context."[3][4] Lipid Maps. Available at: [Link][1]

-

PubChem. "Sphinganine Compound Summary."[1] National Library of Medicine. Available at: [Link][1]

-

Merrill, A. H., et al. "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry, 1989. Available at: [Link]

-

Bielawska, A., et al. "(1S,2R)-D-erythro-2-N-Myristoylamino-1-phenyl-1-propanol as an Inhibitor of Ceramide Synthesis."[1] Journal of Biological Chemistry. Available at: [Link][1]

-

Schwartz, G. K., et al. "Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells."[1] Journal of the National Cancer Institute. Available at: [Link]

Targeting the Sphingolipid Rheostat: The Role of D-erythro-Sphingosine in Apoptosis and Cell Cycle Arrest

Executive Summary

D-erythro-sphingosine is the naturally occurring, biologically active stereoisomer of sphingosine, serving as the fundamental backbone of cellular sphingolipids. Beyond its structural role in cellular membranes, it is a potent bioactive lipid mediator that dictates cell fate. The balance between pro-apoptotic sphingosine/ceramides and pro-survival sphingosine-1-phosphate (S1P)—termed the "sphingolipid rheostat"—is a critical determinant of cellular survival. This technical guide provides an in-depth mechanistic analysis of how D-erythro-sphingosine drives apoptosis and cell cycle arrest, offering actionable, self-validating protocols and translational insights for oncology drug development.

Molecular Mechanisms of Action

Pre-Mitochondrial Bax Activation and the Apoptotic Cascade

Accumulation of D-erythro-sphingosine induces a rapid, stereospecific apoptotic response. Unlike other lipid mediators, sphingosine-mediated apoptosis does not strictly require metabolic conversion to ceramide[1]. Mechanistically, sphingosine triggers the activation and mitochondrial translocation of the pro-apoptotic protein Bax. This translocation facilitates the selective release of cytochrome c and Smac/Diablo into the cytosol, a process that occurs independently of immediate reactive oxygen species (ROS) production or early dissipation of the mitochondrial membrane potential[1]. Once in the cytosol, cytochrome c nucleates the apoptosome, leading to the sequential autoactivation of caspase-9 and the executioner caspase-3, finalizing the apoptotic program[1].

Kinase Modulation: SPHK1, NF-κB, and PKC

D-erythro-sphingosine and its methylated derivatives (e.g., N,N-dimethyl-D-erythro-sphingosine, DMS) act as potent inhibitors of Sphingosine Kinase 1 (SPHK1) and Protein Kinase C (PKC). By inhibiting SPHK1, these molecules prevent the formation of pro-survival S1P. Furthermore, DMS treatment suppresses the activation of the nuclear factor-κB (NF-κB) p65 subunit, a transcription factor heavily involved in anti-apoptotic and chemoresistance pathways[2]. The dual inhibition of PKC and NF-κB robustly sensitizes cancer cells to apoptosis.

Cell Cycle Arrest via the p21/pRb Axis

In parallel to apoptosis, sphingosine signaling enforces strict cell cycle checkpoints. Intracellular accumulation of sphingosine or pharmacological inhibition of SPHK2 upregulates the cyclin-dependent kinase (CDK) inhibitor p21[3]. Elevated p21 binds to and inhibits CDK2/Cyclin complexes, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb sequesters E2F transcription factors, halting cell cycle progression at the G1/S transition and inducing cellular senescence[4].

Fig 1: D-erythro-sphingosine signaling pathways driving apoptosis and G1 cell cycle arrest.

Quantitative Data and Pharmacological Profiling

To contextualize the potency of D-erythro-sphingosine and its synthetic derivatives, Table 1 summarizes key quantitative metrics derived from in vitro oncology models.

| Compound / Target | Cell Line Model | Observed IC50 / Effective Dose | Key Cellular Response |

| D-erythro-sphingosine | Rhabdomyosarcoma (RD) | 10 - 20 µM | >50% Apoptosis (Sub-G0/G1) at 24h[1] |

| N,N-dimethyl-sphingosine (DMS) | Lung Cancer (A549) | 2 - 4 µM | SPHK1 inhibition, NF-κB suppression[2] |

| ABC294640 (SPHK2 Inhibitor) | Pancreatic (BxPC-3) | 25 - 50 µM | Dose-dependent p21 elevation, G1 Arrest[5] |

| ABC294640 (SPHK2 Inhibitor) | Renal Cell Carcinoma | ~50 µM | Decreased pFAK, G1 Arrest, Autophagy[3] |

Self-Validating Experimental Protocols

To ensure high-fidelity data in drug development, assays measuring lipid-driven cell fate must be rigorously controlled. The following protocols integrate mechanistic causality with self-validating quality control steps.

Fig 2: Self-validating flow cytometry workflow for quantifying sphingosine-induced arrest.

Multiparametric Flow Cytometry for Apoptotic Execution

-

Objective: Quantify early vs. late apoptosis using Annexin V-FITC and Propidium Iodide (PI).

-

Causality: Annexin V binds to phosphatidylserine (PS) with high affinity. During early apoptosis, PS flips from the inner to the outer plasma membrane leaflet, serving as an "eat me" signal for phagocytes. PI is a membrane-impermeant DNA intercalator; it only stains cells with compromised membranes (late apoptosis/necrosis).

-

Step-by-Step Methodology:

-

Cell Preparation: Seed cells at

cells/mL. Treat with 10 µM D-erythro-sphingosine for 12-24 hours. -

Harvesting: Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer to prevent the artificial cleavage of surface proteins.

-

Washing: Wash twice in cold PBS, then resuspend in 1X Annexin V Binding Buffer (contains

, which is strictly required for Annexin V-PS binding). -

Staining: Add 5 µL Annexin V-FITC and 5 µL PI (50 µg/mL). Incubate for 15 minutes at room temperature in the dark.

-

Acquisition: Analyze via flow cytometry within 1 hour.

-

-

Self-Validation System: Always include three single-color controls (Unstained, Annexin V only, PI only) to set precise compensation matrices. Include a positive control (e.g., 1 µM Staurosporine) to validate the dynamic range of the assay.

DNA Content Analysis for Cell Cycle Arrest

-

Objective: Determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Causality: Ethanol fixation dehydrates the cell, permeabilizing the membrane while precipitating and preserving nucleic acids. Because PI binds all double-stranded nucleic acids, RNase A is added to selectively degrade RNA. This ensures the PI fluorescence signal is strictly proportional to the DNA content, allowing accurate discrimination of 2N (G1) and 4N (G2/M) DNA states.

-

Step-by-Step Methodology:

-

Harvesting: Trypsinize cells and wash in cold PBS.

-

Fixation: Add cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

-

Washing: Centrifuge at 800 x g for 5 minutes. Wash twice with PBS to remove residual ethanol, which inhibits RNase activity.

-

Staining: Resuspend in 500 µL PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate at 37°C for 30 minutes.

-

Acquisition: Run on a flow cytometer using linear amplification for the FL2-Area and FL2-Width channels to exclude doublets.

-

-

Self-Validation System: Evaluate the Coefficient of Variation (CV) of the G1 peak. A self-validating assay must yield a G1 CV < 5%. A broader peak indicates poor fixation, incomplete RNA degradation, or doublet contamination, invalidating the cell cycle distribution data.

Translational Implications in Oncology

The sphingolipid rheostat represents a highly druggable vulnerability in cancer. Tumors frequently upregulate SPHK1/2 to rapidly convert pro-apoptotic sphingosine into pro-survival S1P, driving metastasis and chemoresistance[3]. By deploying D-erythro-sphingosine analogs (like DMS) or selective SPHK2 inhibitors (like ABC294640), researchers can artificially force the accumulation of intracellular sphingosine[5]. This metabolic bottleneck simultaneously starves the tumor of oncogenic S1P and triggers the Bax/p21-dependent apoptosis and senescence pathways described herein, offering a potent therapeutic angle for aggressive malignancies.

References

-

Sphingosine-Induced Apoptosis in Rhabdomyosarcoma Cell Lines Is Dependent on Pre-Mitochondrial Bax Activation and Post-Mitochondrial Caspases - Cancer Research (AACR Journals). 1

-

DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - Spandidos Publications. 2

-

Role of sphingolipids in senescence: implication in aging and age-related diseases - JCI. 4

-

Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases - PLOS One. 3

-

Suppression of c-Myc and RRM2 expression in pancreatic cancer cells by the sphingosine kinase-2 inhibitor ABC294640 - Oncotarget.5

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. International Journal of Molecular Medicine [spandidos-publications.com]

- 3. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]

- 4. JCI - Role of sphingolipids in senescence: implication in aging and age-related diseases [jci.org]

- 5. Suppression of c-Myc and RRM2 expression in pancreatic cancer cells by the sphingosine kinase-2 inhibitor ABC294640 | Oncotarget [oncotarget.com]

Methodological & Application

Protocol for dissolving (3R)-2-aminooctadecane-1,3-diol for cell culture treatments

Application Note: Optimized Solubilization and Delivery Protocol for (3R)-2-aminooctadecane-1,3-diol in In Vitro Cell Culture Models

Introduction & Mechanistic Causality

This compound, commonly referred to as sphinganine or dihydrosphingosine, is a critical intermediate in the de novo sphingolipid biosynthesis pathway. As a bioactive lipid, it serves as the direct precursor to dihydroceramides and subsequent complex sphingolipids. However, its structural composition—a highly hydrophobic 18-carbon aliphatic chain coupled with a polar 1,3-diol and 2-amino headgroup—presents significant challenges for in vitro delivery.

De novo sphingolipid biosynthesis pathway highlighting sphinganine as a primary precursor.

As a Senior Application Scientist, I frequently observe that the primary point of failure in lipid-based cellular assays is improper solubilization. When this compound is introduced into an aqueous environment via a direct organic solvent spike (e.g., DMSO or Ethanol), it undergoes "solvent shock." The rapid diffusion of the solvent into the bulk aqueous phase leaves the highly hydrophobic aliphatic chain exposed, forcing the lipid molecules to self-assemble into non-physiological micelles or precipitate onto the polystyrene walls of the tissue culture plate[1]. This artifact starves the cells of the intended treatment and induces localized solvent toxicity.

To circumvent this, the protocol below leverages a carrier-mediated delivery system. By complexing the lipid with essentially fatty acid-free Bovine Serum Albumin (BSA), we create a water-soluble, physiological transport vehicle. The BSA shields the hydrophobic tail of the lipid while maintaining it in a monomeric state, ensuring uniform cellular uptake and reproducible dose-response kinetics[2]. Alternatively, cyclodextrins (such as α-cyclodextrin) can be utilized as water-soluble carriers to deliver specific lipids to cultured cells[3], though BSA remains the gold standard for mimicking endogenous transport.

Quantitative Comparison of Solubilization Strategies

Summarized below is the quantitative and qualitative data comparing common lipid solubilization vectors for cell culture applications.

| Solubilization Method | Max Lipid Concentration | Cellular Bioavailability | Cytotoxicity Risk | Recommended Use Case |

| DMSO (Direct Spike) | High (in stock) | Low (Precipitates in media) | High (>0.1% v/v) | Chemical/Enzymatic assays only |

| Ethanol (Direct Spike) | Moderate | Low (Forms micelles) | High (>0.1% v/v) | Not recommended for cells |

| Cyclodextrin Carrier | Moderate | Moderate | Low | High-throughput screening |

| BSA Complexation | High (Up to 125 µM) | High (Physiological) | Minimal | Gold Standard for Cell Culture |

Step-by-Step Methodology: BSA-Mediated Complexation

This protocol establishes a self-validating system to ensure the lipid is fully complexed before cellular application.

Materials Required:

-

This compound (Powder, ≥98% purity)

-

Methanol and Water (HPLC Grade, 95:5 ratio)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS) or Serum-free Cell Culture Media

-

Glass vials (Borosilicate, to prevent plastic adherence)

-

Nitrogen gas stream apparatus

-

Bath sonicator (heated to 37°C)

Phase 1: Primary Solubilization & Film Generation

-

Initial Dissolution: Dissolve the lyophilized this compound powder in a 95:5 Methanol:Water solution to achieve a primary stock concentration of 0.5 mg/mL,[2].

-

Mechanistic Insight: The 5% water content prevents the lipid from adopting a purely crystalline state upon drying, aiding in downstream aqueous resuspension.

-

-

Homogenization: Briefly vortex and sonicate the glass vial for 2–3 minutes until the solution is completely clear.

-

Aliquot Transfer: Transfer the volume required for your specific experiment into a fresh, sterile glass vessel.

-

Solvent Evaporation: Place the glass vessel under a gentle stream of dry nitrogen gas. Rotate the vial slowly at a 45-degree angle.

-

Mechanistic Insight: Rotation increases the surface area of the drying liquid, resulting in a uniform, ultra-thin lipid film on the vial walls rather than a dense pellet at the bottom. This maximizes the surface area for lipid-protein interaction while completely eliminating solvent toxicity.

-

-

Storage: If not proceeding immediately, the dried lipid film can be sealed, purged with nitrogen, and stored at -20°C[1].

Phase 2: Carrier Complexation

-

BSA Preparation: Prepare a 4 mg/mL (0.4% w/v) solution of essentially fatty acid-free BSA in sterile water, PBS, or serum-free media. Warm the solution to 37°C.

-

Mechanistic Insight: Fatty acid-free BSA is mandatory; standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets, preventing the sphinganine from binding[1].

-

-

Resuspension: Add the pre-warmed BSA solution directly to the glass vessel containing the lipid film to achieve a target stock concentration (typically 125 µM)[2].

-

Incubation & Sonication: Incubate the vessel at 37°C for 30 minutes. Intermittently vortex and sonicate in a heated bath (37°C) for 1-minute intervals.

Self-Validation Check: Before applying to cells, visually inspect the 125 µM lipid-BSA stock. A successful complexation will be optically clear or only very slightly hazy. If the solution is heavily turbid or contains visible particulate matter, the lipid has precipitated, and the stock must be discarded to prevent irreproducible data.

Phase 3: In Vitro Dosing

-

Dilution: Dilute the 125 µM lipid-BSA stock into pre-warmed, serum-free cell culture media to reach your final experimental concentration (e.g., 1 µM to 10 µM).

-

Cell Treatment: Aspirate the growth media from the cultured cells, wash once with warm PBS to remove residual serum proteins, and apply the lipid-BSA treatment media[1].

-

Incubation: Incubate cells at 37°C in a 5% CO₂ atmosphere for the desired time point (typically 1 to 24 hours depending on the metabolic or signaling assay).

Workflow for this compound BSA complexation and cell culture delivery.

References

-

Title: C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Sphingosine-1-phosphate protects endothelial glycocalyx by inhibiting syndecan-1 shedding Source: American Physiological Society Journal URL: [Link]

Sources

Total synthesis of (3R)-2-aminooctadecane-1,3-diol from chiral precursors

Abstract & Scope

This application note details the total synthesis of Spisulosine (ES-285) , a bioactive sphingoid base with potent antitumor activity mediated through Rho protein inhibition and modulation of ceramide synthase. Unlike non-stereoselective routes, this protocol utilizes the chiral pool strategy starting from L-Serine (via Garner’s Aldehyde).

The core objective is to establish the correct

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the C3–C4 bond. The chirality at C2 is fixed by the L-Serine starting material, while the C3 stereocenter is generated via nucleophilic addition.

Strategic Pathway (Graphviz Visualization)

Figure 1: Retrosynthetic logic flow. The critical stereochemical outcome is determined at the convergence of the C15 tail and the chiral aldehyde.

Critical Process Parameters (CPP) & Expertise

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

-

Integrity of Garner's Aldehyde:

-

Risk:

-Garner’s aldehyde is prone to racemization on silica gel and upon prolonged storage. -

Control: Use freshly prepared aldehyde or store at -20°C under Argon. If purchasing, verify optical rotation (

in CHCl

-

-

Diastereoselectivity (The "Anti" Preference):

-

Mechanism:[1][2][3][4][5] The addition of the Grignard reagent to

-Boc-protected Garner's aldehyde proceeds via the Felkin-Anh transition state . The bulky Boc group and the acetonide ring enforce a trajectory that favors the anti-isomer (2S, 3R) over the syn-isomer (2S, 3S). -

Optimization: Performing the reaction at low temperature (-78°C to 0°C) in THF/Ether mixtures enhances the anti:syn ratio (typically 4:1 to 6:1).

-

-

Purification Strategy:

-

Separation of diastereomers is difficult after deprotection. Therefore, flash chromatography must be performed at the protected stage (

-Boc,

-

Detailed Experimental Protocols

Phase 1: Preparation of Nucleophile & Addition

Objective: Synthesize the C18 backbone with (2S, 3R) stereochemistry.

-

Reagents:

-

1-Bromopentadecane (Sigma-Aldrich, >97%)

-

Magnesium turnings (activated)

-

(S)-Garner's Aldehyde (

-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) -

Anhydrous THF

-

Anhydrous Ether (

)

-

Protocol:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, place Mg turnings (1.5 equiv).

-

Add a crystal of iodine and cover with minimal anhydrous THF.

-

Add 1-bromopentadecane (1.2 equiv) dropwise in THF. Initiate reflux with a heat gun if necessary.

-

Stir at reflux for 1 hour until Mg is consumed. Cool to Room Temperature (RT).

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C . (Note: Some protocols suggest -78°C, but 0°C often suffices for pentadecyl chains due to solubility issues of long-chain alkanes at very low temps).

-

Dissolve (S)-Garner’s aldehyde (1.0 equiv) in anhydrous

(ratio THF:Ether 1:2 in final mix). -

Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.

-

Stir at 0°C for 2 hours, then allow to warm to RT overnight.

-

-

Work-up:

-

Purification (Critical Step):

-

The crude residue contains a mixture of anti (major) and syn (minor) protected isomers.

-

Perform Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (gradient 10:1 to 5:1).

-

Target: The anti-isomer (2S, 3R) typically elutes after the syn-isomer (verify with TLC; anti is more polar in this specific system due to H-bonding conformation).

-

Yield Target: 60-70% (Anti-isomer).

-

Phase 2: Global Deprotection & Isolation

Objective: Remove Boc and Acetonide groups to yield Spisulosine.

Protocol:

-

Dissolve the purified protected intermediate in MeOH (0.1 M) .

-

Add 2M HCl (aq) dropwise (approx. 10 equiv of acid).

-

Alternative: 4M HCl in Dioxane can be used for faster reaction, but aqueous HCl/MeOH is milder and prevents potential rearrangements.

-

-

Stir at RT for 4–6 hours. Monitor by TLC (highly polar product, use DCM:MeOH:NH4OH 80:20:1).

-

Neutralization:

-

Adjust pH to ~10 using 2M NaOH.

-

The free base Spisulosine will precipitate or form a suspension.

-

-

Extraction:

-

Extract with warm

or DCM (3x). The product is amphiphilic; ensure thorough extraction.

-

-

Recrystallization:

-

Recrystallize the crude off-white solid from Ethanol/Water or Acetonitrile .

-

Final Product: White crystalline solid.

-

Process Workflow (Graphviz)

Figure 2: Operational workflow emphasizing the critical purification step prior to deprotection.

Validation & Quality Control

Verify the identity and purity using the following self-validating metrics.

Analytical Data Table

| Metric | Specification (2S, 3R)-Spisulosine | Notes |

| Appearance | White crystalline powder | |

| Melting Point | 85 – 87 °C | Distinct from (2S, 3S) isomer (~105°C) |

| Optical Rotation | Sign must be positive for Spisulosine | |

| Characteristic signals for sphingoid bases | ||

| C1 (~62 ppm), C2 (~56 ppm), C3 (~72 ppm) | Confirm carbon backbone integrity | |

| Mass Spec (ESI) | Consistent with |

Stereochemical Verification

To confirm the anti vs syn relationship without X-ray:

-

Convert a small aliquot to the oxazolidinone derivative (using phosgene or CDI).

-

Measure the coupling constant (

) of the ring protons.-

Anti (Spisulosine derived):

(Cis-ring relationship in oxazolidinone). -

Syn:

.

-

Safety & Handling

-

Pentadecyl bromide: Irritant. Toxic to aquatic life.

-

Garner's Aldehyde: Store cold. Potential sensitizer.

-

Reaction Safety: Grignard formation is exothermic. Ensure proper venting and anhydrous conditions to prevent hydrogen gas evolution or induction periods followed by thermal runaway.

References

-

Original Isolation & Activity

-

Cuadros, R., et al. (2000). "Spisulosine (ES-285)... induces cell death by de novo synthesis of ceramide."[2] Cancer Chemotherapy and Pharmacology.

-

-

Synthetic Methodology (Garner's Aldehyde Route)

- Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of N-Boc-N,O-isopropylidene-L-serinal." Journal of Organic Chemistry, 52(12), 2361–2364.

-

Diastereoselectivity in Grignard Additions

-

Passiniemi, M., & Koskinen, A. M. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[7] Beilstein Journal of Organic Chemistry, 9, 2641–2659.

-

-

Clinical Profile (ES-285)

- Schöffski, P., et al. (2011). "Phase I dose-escalating study of ES-285... in patients with advanced malignant solid tumors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of D-erythro-sphingosine in Human Plasma

Abstract

D-erythro-sphingosine is a critical bioactive sphingolipid that serves not only as a structural component of cell membranes but also as a key signaling molecule and a metabolic precursor to the potent mediator, sphingosine-1-phosphate (S1P).[1][2] The cellular balance between sphingosine and S1P, often termed the "sphingolipid rheostat," plays a pivotal role in regulating fundamental cellular processes, including proliferation, apoptosis, and inflammation.[3] An imbalance in this ratio has been implicated in the pathophysiology of numerous diseases, making the accurate quantification of sphingosine in biological matrices like plasma essential for biomarker discovery, clinical diagnostics, and drug development.

This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of D-erythro-sphingosine in human plasma. The described protocol employs a straightforward protein precipitation extraction, a stable isotope-labeled internal standard for optimal accuracy, and a rapid reversed-phase chromatographic separation. The method has been rigorously validated according to the principles outlined in regulatory guidelines to ensure reliability, reproducibility, and fitness for purpose in both research and regulated bioanalytical environments.[4][5]

Introduction: The Scientific Rationale

Sphingosine is centrally positioned in sphingolipid metabolism. As a breakdown product of ceramides and the direct precursor to S1P, its concentration in plasma is a dynamic indicator of metabolic flux within this critical pathway.[6] Functionally, sphingosine itself can act as an inhibitor of protein kinase C, influencing signal transduction cascades.[7] Given the opposing biological roles of pro-apoptotic sphingosine and pro-survival S1P, the ability to measure each component of this rheostat is of paramount importance.

The analytical challenge in quantifying sphingosine lies in its low endogenous concentrations, its presence within a complex plasma matrix rich in proteins and lipids, and its amphipathic nature, which can complicate chromatography.[8][9] LC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity and specificity, allowing for precise measurement even in complex biological samples.[10] This method utilizes Multiple Reaction Monitoring (MRM) to isolate the target analyte from background interferences, ensuring that the measurement is both accurate and precise.

Key Metabolic Pathway Context

To appreciate the significance of sphingosine measurement, it is crucial to understand its position in the sphingolipid metabolic pathway. The diagram below illustrates the central role of the Ceramide-Sphingosine-S1P axis.

Caption: The Ceramide/Sphingosine/S1P Rheostat.

Materials and Instrumentation

Reagents and Chemicals

-

D-erythro-sphingosine (≥98% purity)

-

C17-D-erythro-sphingosine (Internal Standard, IS)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or equivalent.

Detailed Analytical Protocol

The entire analytical workflow is designed for robustness and high-throughput analysis, from sample receipt to final data generation.

Caption: High-level workflow for sphingosine quantification.

Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-erythro-sphingosine and C17-sphingosine in methanol to create individual stock solutions.

-

Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in methanol. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of 4% BSA in saline) to create calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the C17-sphingosine stock solution in methanol. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

The Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma.[3][11] Methanol is chosen as it efficiently denatures proteins while ensuring the polar sphingosine molecule remains in the supernatant. The internal standard is added prior to precipitation to control for any variability during the extraction process.[12]

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of methanol to plasma samples. For calibrators and QCs spiked in surrogate matrix, this step is omitted.

-

Add 200 µL of the IS Working Solution (50 ng/mL C17-sphingosine in methanol) to all tubes.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

Rationale for Parameter Selection:

-

Column Chemistry: A C8 stationary phase is selected to provide sufficient hydrophobic retention for sphingosine without the excessively long retention times that might be seen with a C18 column for this relatively polar lipid.[13]

-

Mobile Phase: Formic acid is used as a modifier to promote protonation of the sphingosine amine group, enhancing the [M+H]⁺ ion signal in positive ESI mode. Ammonium formate helps to improve peak shape and reproducibility.[13]

-

Gradient Elution: A gradient is essential to first elute any highly polar, unretained matrix components to waste before eluting the analyte of interest with a higher organic content, resulting in a cleaner chromatogram and reduced ion suppression.[14]

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | Waters ACQUITY BEH C8 (2.1 x 100 mm, 1.7 µm) |

| Column Temp. | 40 °C |

| Mobile Phase A | 0.2% Formic Acid, 2 mM Ammonium Formate in Water |

| Mobile Phase B | 0.2% Formic Acid, 1 mM Ammonium Formate in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Gradient | 0-0.5 min (40% B), 0.5-2.5 min (40-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-40% B), 3.6-5.0 min (40% B) |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500 °C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound-Dependent Parameters